molecular formula C11H18ClNO2 B2980244 2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide CAS No. 2411284-80-3

2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide

Cat. No.: B2980244
CAS No.: 2411284-80-3
M. Wt: 231.72
InChI Key: YRGDTOIJUWJHNR-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, featuring a spirocyclic ring system, makes it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide typically involves the reaction of a spirocyclic precursor with appropriate reagents to introduce the chloro and amide functionalities. One common method involves the use of 2-chlorooctane as a starting material, which undergoes a series of reactions including nucleophilic substitution and amide formation .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the chloro group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are typically used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-(6-oxaspiro[2

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(6-oxaspiro[3.4]octan-2-ylmethyl)acetamide
  • 2-Chloro-3-phenylpropanoyl chloride
  • 2-Chlorooctane

Uniqueness

2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it an attractive compound for research in various fields, as it can serve as a versatile intermediate for the synthesis of novel compounds with potentially useful properties.

Properties

IUPAC Name

2-chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c1-8(12)10(14)13-7-9-6-11(9)2-4-15-5-3-11/h8-9H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGDTOIJUWJHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CC12CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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